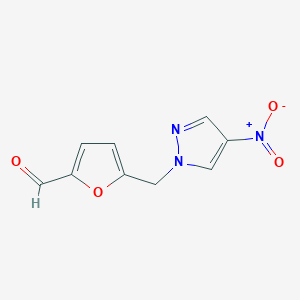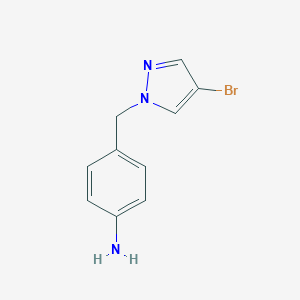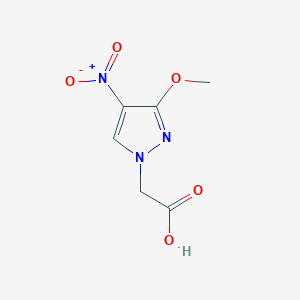![molecular formula C19H22N4O2 B508022 [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid CAS No. 438221-39-7](/img/structure/B508022.png)
[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-phenyl-2H-tetrazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has a molecular weight of 204.19 g/mol . The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of “(5-phenyl-2H-tetrazol-2-yl)acetic acid” consists of a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety . The InChI key for this compound is HXVZLHXCUVJOAQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(5-phenyl-2H-tetrazol-2-yl)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 458.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a topological polar surface area of 80.9 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid and its derivatives have been extensively studied for their synthesis and chemical properties. The synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has been achieved by alkylating 3-(adamantan-1-yl)-1H-1,2,4-triazole-5-thiol with 2-chloroacetic acid or etherifying the acid with alcohols like methyl, ethyl, and propyl alcohols. The synthesized compounds have been analyzed using techniques like 1H NMR spectroscopy, IR spectrophotometry, and gas chromatography-mass spectrometry, confirming their structures and physical-chemical properties (Odyntsova, 2017).
Antiviral and Anti-inflammatory Properties
Compounds related to [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid have shown potential in antiviral and anti-inflammatory applications. Specifically, novel 2-adamantyl-5-aryl-2H-tetrazoles have been synthesized, with some exhibiting moderate inhibitory activity against influenza A (H1N1) virus. The antiviral selectivity index of specific derivatives of this compound has been found to be higher than that of the reference drug rimantadine (Mikolaichuk et al., 2021). In addition, N1-acetic acid derivatives have been synthesized from 3-(1-adamantyl)-4-substituted-1,2,4-triazoline-5-thiones, showing good or moderate anti-inflammatory activities when tested in vivo using the carrageenin-induced paw oedema method in rats (Al-Deeb et al., 2006).
Applications in Molecular Frameworks
The compound and its derivatives have found use in the construction of molecular frameworks, especially in the field of metal-organic frameworks (MOFs). For instance, bistriazoles combined with adamantanetetracarboxylic acid have been used to construct neutral heteroleptic copper(II) metal-organic frameworks. These frameworks exhibit unique net topology and strong antiferromagnetic intracluster and weak antiferromagnetic intercluster interactions, demonstrating their potential in various applications including magnetic materials (Senchyk et al., 2013).
Applications in Nanotechnology
Derivatives of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid have also been explored in the field of nanotechnology, particularly in the development of tools for atomic force microscopy (AFM). Nanoscale tetrasubstituted adamantanes have been synthesized, incorporating a broad tripodal base designed for AFM applications, demonstrating the compound's versatility and potential in nanotechnology applications (Li et al., 2003).
Direcciones Futuras
The future directions for research on “(5-phenyl-2H-tetrazol-2-yl)acetic acid” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities. For example, tetrazole derivatives could be investigated for their potential as therapeutic agents for inflammation-related diseases and other conditions .
Mecanismo De Acción
Target of Action
Tetrazole derivatives, in general, have been known to play a very important role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .
Biochemical Pathways
It’s known that tetrazoles can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Pharmacokinetics
Tetrazoles are generally soluble in water and acetonitrile , which could potentially influence their bioavailability.
Result of Action
Tetrazole derivatives have shown promising biological activities, including antimicrobial and antitumor properties .
Action Environment
It’s known that tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire .
Propiedades
IUPAC Name |
2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-16(25)11-18-7-13-6-14(8-18)10-19(9-13,12-18)23-21-17(20-22-23)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPNBGBGMZIDEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

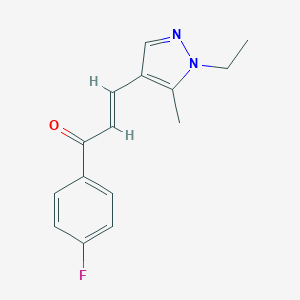
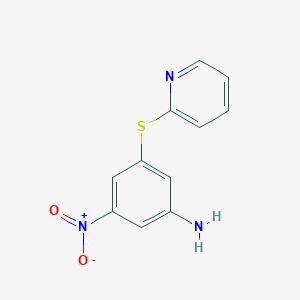

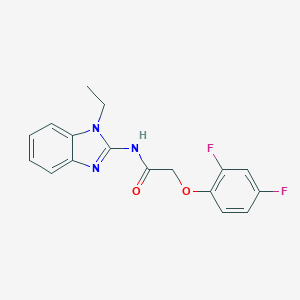
![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)
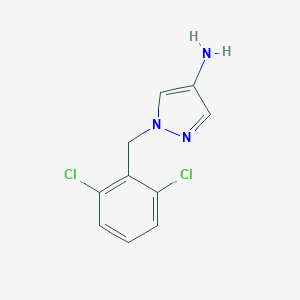
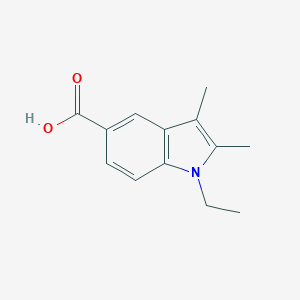
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

